molecular formula C7H16N2 B1312603 2-Propylpiperazine CAS No. 90000-28-5

2-Propylpiperazine

Cat. No.: B1312603
CAS No.: 90000-28-5
M. Wt: 128.22 g/mol
InChI Key: FNJWLOHHZVGUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Propylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with GABA receptors, where this compound acts as an agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound can form stable crystalline salts, making it useful in scientific research as a reagent for the preparation of various organic compounds .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate kinase activity, which is crucial for cell signaling and regulation . Its impact on gene expression includes altering the transcription of specific genes involved in cellular responses to external stimuli. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors, where it acts as an agonist. This interaction leads to hyperpolarization of nerve endings, causing flaccid paralysis in certain organisms . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. Its ability to form stable crystalline salts also contributes to its molecular interactions and stability in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate cellular responses without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or other polar groups, enhancing its water solubility and facilitating its excretion . These metabolic pathways influence the compound’s pharmacokinetics and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . These transporters facilitate the compound’s movement into and out of cells, affecting its localization and accumulation within specific tissues. The distribution of this compound is also influenced by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications directs this compound to specific organelles, where it exerts its biochemical effects. For instance, its localization to the mitochondria can impact cellular energy metabolism and apoptotic pathways .

Chemical Reactions Analysis

Types of Reactions

2-Propylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Comparison with Similar Compounds

2-Propylpiperazine can be compared with other piperazine derivatives, such as:

    N-Methylpiperazine: Similar in structure but with a methyl group instead of a propyl group.

    N-Ethylpiperazine: Contains an ethyl group, offering different steric and electronic properties.

    N-Phenylpiperazine: Features a phenyl group, providing aromatic characteristics.

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and applications .

Properties

IUPAC Name

2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWLOHHZVGUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316139
Record name 2-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90000-28-5
Record name 2-Propylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90000-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperazine
Reactant of Route 2
2-Propylpiperazine
Reactant of Route 3
2-Propylpiperazine
Reactant of Route 4
2-Propylpiperazine
Reactant of Route 5
2-Propylpiperazine
Reactant of Route 6
2-Propylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.